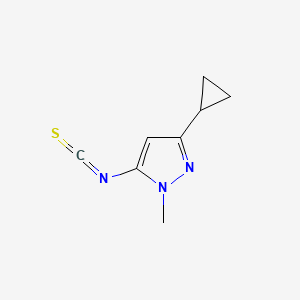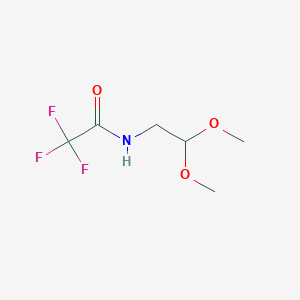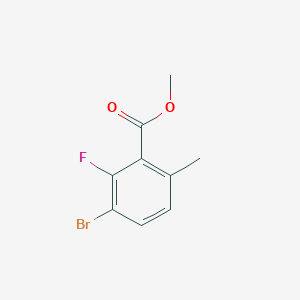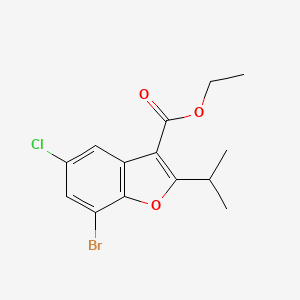
(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity. This compound is part of the iodonium salts family, which are commonly used as reagents in organic synthesis due to their ability to transfer aryl groups to various substrates.
Preparation Methods
The synthesis of (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate typically involves the reaction of iodobenzene with (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl) in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the formation of the iodonium salt. Industrial production methods may involve scaling up this reaction while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the substrates involved.
Scientific Research Applications
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate has several scientific research applications:
Biology: It can be used in the study of biological systems where arylation reactions are relevant.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate involves the transfer of the aryl group to a substrate. This process typically occurs through a nucleophilic attack on the iodonium center, leading to the formation of a new carbon-aryl bond. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
Similar compounds to (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)iodonium trifluoromethanesulfonate include other iodonium salts such as diphenyliodonium trifluoromethanesulfonate and (4-methoxyphenyl)phenyliodonium trifluoromethanesulfonate. These compounds share similar reactivity and applications but differ in their specific aryl groups and substituents, which can influence their reactivity and selectivity in various reactions.
Properties
Molecular Formula |
C18H18IN2+ |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
(1-benzyl-3,5-dimethylpyrazol-4-yl)-phenyliodanium |
InChI |
InChI=1S/C18H18IN2/c1-14-18(19-17-11-7-4-8-12-17)15(2)21(20-14)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3/q+1 |
InChI Key |
GPDPZEQJRKGILE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)[I+]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)


![Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)

![tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13913925.png)

![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)


